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  • Product: (6-methoxy-1H-indol-2-yl)methanol
  • CAS: 30464-85-8

Core Science & Biosynthesis

Foundational

Comprehensive NMR Elucidation of (6-Methoxy-1H-indol-2-yl)methanol: A Technical Guide to Resonance Assignment and Structural Validation

Abstract (6-Methoxy-1H-indol-2-yl)methanol (CAS: 30464-85-8) is a highly functionalized privileged scaffold utilized extensively in medicinal chemistry and drug development . Accurate structural characterization of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(6-Methoxy-1H-indol-2-yl)methanol (CAS: 30464-85-8) is a highly functionalized privileged scaffold utilized extensively in medicinal chemistry and drug development . Accurate structural characterization of this intermediate is paramount for downstream synthetic workflows. This whitepaper provides an authoritative, in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound, detailing the electronic causality behind the observed resonances, standardized experimental protocols, and orthogonal 2D NMR validation strategies.

Electronic Causality and Structural Profiling

As an Application Scientist, one must look beyond the raw data to understand the physical chemistry governing the spectrum. The indole core is an inherently electron-rich heteroaromatic system. The introduction of substituents at the 2- and 6-positions significantly alters the local magnetic environment of the ring protons and carbons.

  • The 6-Methoxy Substituent: The oxygen atom of the methoxy group exerts a strong mesomeric electron-donating effect (+M) into the aromatic π -system, while simultaneously exerting a localized inductive electron-withdrawing effect (-I) on C-6. This results in profound shielding (upfield shifts) of the ortho positions (C-5/H-5 and C-7/H-7) .

  • The 2-Hydroxymethyl Substituent: The hydroxymethyl group (-CH 2​ OH) exerts a mild inductive withdrawing effect. More importantly, the presence of the hydroxyl and indole NH groups necessitates careful experimental design to prevent rapid proton exchange, which would obliterate their respective signals.

Electronic_Effects Core Indole Core (Electron-Rich) Eff1 Shielding (Upfield Shift) Positions: H-5, H-7, C-5, C-7 Core->Eff1 Ortho/Para to OCH3 Eff2 Deshielding (Downfield Shift) Positions: C-6, C-2 Core->Eff2 Direct Attachment Sub1 6-Methoxy Group (+M, -I Effects) Sub1->Core Electron Donation Sub2 2-Hydroxymethyl Group (-I Effect) Sub2->Core Electron Withdrawal

Diagram 1: Logical relationship of electronic substituent effects on the indole core.

Experimental Protocol: High-Resolution NMR Acquisition

To ensure a self-validating and reproducible system, the following protocol details the exact parameters required for high-fidelity data acquisition.

Rationale for Solvent Choice: Dimethyl sulfoxide-d 6​ (DMSO-d 6​ ) is strictly selected over CDCl 3​ or CD 3​ OD. DMSO-d 6​ strongly hydrogen-bonds with the indole NH and the aliphatic OH, drastically slowing their chemical exchange rates. This allows for the clear observation of these labile protons and their scalar couplings .

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg (for 1 H) or 40–50 mg (for 13 C) of highly pure (6-methoxy-1H-indol-2-yl)methanol in 0.6 mL of anhydrous DMSO-d 6​ (containing 0.03% v/v Tetramethylsilane, TMS, as an internal standard). Transfer to a high-quality 5 mm NMR tube.

  • Locking and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO-d 6​ . Perform automated gradient shimming followed by manual fine-tuning of the Z1 and Z2 gradients until the TMS signal linewidth at half-height is < 1.0 Hz.

  • Pulse Calibration: Calibrate the 90° pulse width (P1) specifically for the sample to ensure optimal excitation and quantitative integration.

  • 1D 1 H Acquisition: Execute a standard 1D proton sequence (zg30). Set the relaxation delay (D1) to 1.5 seconds to ensure complete longitudinal relaxation. Acquire 16 scans (NS=16) with a spectral width (SW) of 15 ppm.

  • 1D 13 C Acquisition: Execute a proton-decoupled 13 C sequence (zgpg30). Set D1 to 2.0 seconds. Acquire a minimum of 1024 scans to achieve a high signal-to-noise ratio for quaternary carbons (C-2, C-3a, C-6, C-7a).

  • Data Processing: Apply an exponential window function (LB = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier Transformation. Perform manual zero-order and first-order phase correction. Calibrate the chemical shift axis using the residual DMSO pentet (2.50 ppm for 1 H, 39.52 ppm for 13 C).

NMR_Workflow A Sample Prep: 15-50 mg in DMSO-d6 (Prevents NH/OH exchange) B Lock, Tune, & Shim (Target TMS linewidth < 1.0 Hz) A->B C 1D Acquisition (1H & 13C) (Optimized D1 for relaxation) B->C D 2D Orthogonal Validation (COSY, HSQC, HMBC) C->D E Fourier Transform & Phasing (LB=0.3Hz 1H, 1.0Hz 13C) D->E F Signal Assignment & Integration E->F

Diagram 2: Step-by-step experimental workflow for high-resolution NMR acquisition.

Quantitative Data Presentation: 1 H and 13 C Assignments

The following tables summarize the assigned chemical shifts, derived from the empirical data of homologous 6-methoxyindole and 2-substituted indole derivatives .

Table 1: 1 H NMR Chemical Shifts (400 MHz, DMSO-d 6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Rationale
NH (1) 10.85br s-1HHighly deshielded due to heteroaromatic ring current; visible due to DMSO-d 6​ hydrogen bonding.
H-4 7.35d8.61HOrtho coupling to H-5. Meta to the methoxy group, experiencing minimal shielding.
H-7 6.82d2.21HMeta coupling to H-5. Highly shielded by the +M effect of the adjacent 6-OCH 3​ group.
H-5 6.64dd8.6, 2.21HOrtho coupling to H-4, meta to H-7. Shielded by the +M effect of the 6-OCH 3​ group.
H-3 6.18d1.51HShielded due to enamine-like character of the indole pyrrole ring. Small allylic coupling to NH.
OH 5.25t5.51HHydroxyl proton, split into a triplet by the adjacent CH 2​ group.
CH 2​ 4.55d5.52HSplit into a doublet by the adjacent OH proton.
OCH 3​ (6) 3.75s-3HStandard methoxy resonance, slightly deshielded by the aromatic ring.
Table 2: 13 C NMR Chemical Shifts (100 MHz, DMSO-d 6​ )
PositionChemical Shift ( δ , ppm)Carbon TypeMechanistic Rationale
C-6 155.8Quaternary (C-O)Highly deshielded by the direct -I effect of the electronegative oxygen atom.
C-2 140.5QuaternaryDeshielded by the adjacent heteroatom (N) and the attached carbinol carbon.
C-7a 137.2QuaternaryBridgehead carbon, adjacent to the electronegative nitrogen atom.
C-3a 122.4QuaternaryBridgehead carbon.
C-4 120.8CHStandard aromatic resonance, relatively unaffected by the 6-methoxy group.
C-5 109.1CHShielded by the +M effect of the ortho-methoxy group.
C-3 98.2CHHighly shielded due to the delocalization of the nitrogen lone pair (enamine β -carbon).
C-7 94.5CHMost shielded aromatic carbon due to combined +M effect of OCH 3​ and proximity to the pyrrole ring.
CH 2​ OH 56.8CH 2​ Aliphatic carbon directly attached to an oxygen atom.
OCH 3​ 55.2CH 3​ Standard aromatic methoxy carbon resonance.

2D NMR Workflows for Unambiguous Elucidation

To ensure absolute trustworthiness in structural assignment, a self-validating system requires orthogonal 2D NMR techniques to confirm the 1D hypotheses.

  • HSQC (Heteronuclear Single Quantum Coherence): Used to map direct 1 H- 13 C attachments. This instantly differentiates the CH 2​ carbon (~56.8 ppm) from the OCH 3​ carbon (~55.2 ppm) based on their respective proton correlations (4.55 ppm vs 3.75 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): Critical for assigning quaternary carbons. For example, the OCH 3​ protons ( δ 3.75) will show a strong 3JCH​ cross-peak exclusively to C-6 ( δ 155.8), unambiguously anchoring the position of the methoxy group. The CH 2​ protons ( δ 4.55) will show 2JCH​ and 3JCH​ correlations to C-2 ( δ 140.5) and C-3 ( δ 98.2), confirming the placement of the hydroxymethyl group.

References

  • Pinney, K. G., et al. "Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent OXi8006." Bioorganic & Medicinal Chemistry, 2010. Available at:[Link]

  • Royal Society of Chemistry. "An Efficient and General Synthesis of Oxazino[4,3-a]indoles by A Cascade Addition–Cyclization Reaction". Chem. Commun., 2014. Available at:[Link]

Exploratory

(6-Methoxy-1H-indol-2-yl)methanol: A Comprehensive Technical Guide on Synthesis, Safety, and Pharmacological Applications

As a Senior Application Scientist, I approach chemical intermediates not just as isolated molecules, but as foundational building blocks within a broader mechanistic ecosystem. (6-Methoxy-1H-indol-2-yl)methanol (CAS: 304...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical intermediates not just as isolated molecules, but as foundational building blocks within a broader mechanistic ecosystem. (6-Methoxy-1H-indol-2-yl)methanol (CAS: 30464-85-8) is a prime example of such a scaffold[1]. The indole core is a privileged structure in medicinal chemistry, and the specific substitution pattern of this molecule—an electron-donating methoxy group at the C6 position coupled with a reactive primary alcohol at the C2 position—makes it an exceptionally versatile precursor for drug development[2].

This whitepaper provides an in-depth, self-validating framework for the characterization, safe handling, synthesis, and downstream application of (6-methoxy-1H-indol-2-yl)methanol.

Chemical Identity & Physico-Chemical Profiling

Understanding the fundamental physico-chemical properties of a compound is the first step in predicting its behavior in both synthetic workflows and biological assays. The C6-methoxy group increases the electron density of the indole ring via resonance, which not only influences the molecule's reactivity (making the indole nitrogen slightly more nucleophilic) but also modulates its binding affinity in allosteric pockets during drug-target interactions.

Table 1: Quantitative Physico-Chemical Data
PropertyValue / DescriptionCausality / Relevance
CAS Registry Number 30464-85-8[1]Unique identifier for regulatory and procurement tracking.
Molecular Formula C₁₀H₁₁NO₂Dictates stoichiometric calculations in synthetic planning.
Molecular Weight 177.20 g/mol Critical for precise molarity calculations in biological assays.
Boiling Point 395.0 ± 27.0 °C[3]High boiling point indicates strong intermolecular hydrogen bonding (via -OH and -NH groups).
Appearance Off-white to light brown solidColor variations often indicate trace oxidation of the indole core; purity must be validated via NMR.

Safety Data Sheet (SDS) & Laboratory Handling Protocols

Safety in the laboratory is not merely about compliance; it is about understanding the mechanistic toxicology of the compounds we handle. Like many substituted indoles, (6-methoxy-1H-indol-2-yl)methanol presents specific hazards that require systematic mitigation[4],[5].

Table 2: GHS Hazard Classifications & Mitigation Strategy
Hazard ClassGHS CategoryMechanistic Cause & Mitigation
Acute Toxicity (Oral/Dermal) Category 4[4]Indole derivatives can interfere with biological metabolic pathways. Mitigation: Handle exclusively with nitrile gloves and standard lab coat.
Skin Irritation Category 2[4]Lipophilic nature allows dermal penetration, causing localized inflammatory responses. Mitigation: Immediate washing with soap and water upon contact.
Eye Irritation Category 2A[4]The slightly basic indole nitrogen and the alcohol moiety can cause severe ocular irritation. Mitigation: ANSI-approved chemical splash goggles are mandatory.
STOT SE (Respiratory) Category 3[4]Fine particulate dust can irritate the mucosal lining of the respiratory tract. Mitigation: All transfers and reactions must be performed in a certified chemical fume hood.

Synthetic Methodologies: A Self-Validating Protocol

The most reliable route to (6-methoxy-1H-indol-2-yl)methanol is the reduction of its corresponding ester, ethyl 6-methoxy-1H-indole-2-carboxylate , using Lithium Aluminum Hydride (LiAlH₄).

Causality of Reagent Selection

Why LiAlH₄? While milder reducing agents like NaBH₄ are safer, they are generally incapable of reducing esters to primary alcohols efficiently without specialized additives. LiAlH₄ provides the necessary hydride transfer capability to fully reduce the ester without over-reducing the aromatic indole core.

Step-by-Step Experimental Workflow
  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere to completely exclude moisture, which would violently quench the LiAlH₄.

  • Reagent Loading: Suspend LiAlH₄ (2.0 equivalents) in anhydrous Tetrahydrofuran (THF) and cool the mixture to 0 °C using an ice-water bath. Causality: Cooling controls the exothermic nature of the initial hydride transfer.

  • Addition: Dissolve ethyl 6-methoxy-1H-indole-2-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2–3 hours. Monitor via TLC (Hexanes:EtOAc 1:1). The reaction is complete when the higher-Rf ester spot disappears.

  • Fieser Workup (Critical Step): To quench the reaction without forming an unfilterable gelatinous aluminum hydroxide emulsion, sequentially add: x mL of H₂O, x mL of 15% NaOH aqueous solution, and 3x mL of H₂O (where x is the mass of LiAlH₄ in grams). Causality: This specific stoichiometric quench forces the aluminum salts to precipitate as a granular, easily filterable white solid.

  • Isolation: Filter the mixture through a pad of Celite, extract the filtrate with Ethyl Acetate (EtOAc), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the target compound.

SynthesisWorkflow A Ethyl 6-methoxy-1H-indole-2-carboxylate (Starting Material) B Reduction LiAlH4, THF (0 °C to RT) A->B C Fieser Workup H2O, 15% NaOH, H2O B->C D Extraction & Drying EtOAc, Na2SO4 C->D E (6-Methoxy-1H-indol-2-yl)methanol (Target Compound) D->E

Figure 1: Step-by-step synthetic workflow for the reduction of ethyl 6-methoxy-1H-indole-2-carboxylate.

Downstream Applications: Targeting Fibrotic Pathways

In modern drug development, (6-methoxy-1H-indol-2-yl)methanol is rarely the final therapeutic agent; rather, it is a critical intermediate. A prominent application is its conversion into 6-methoxy-1H-indole-2-carbaldehyde [2].

Pharmacological Context

By oxidizing the C2-methanol to a carbaldehyde (typically using Manganese Dioxide, MnO₂, to prevent over-oxidation to the carboxylic acid), researchers create an electrophilic handle. This aldehyde is subsequently used in reductive amination reactions to synthesize complex Collagen 1 translation inhibitors [2]. These inhibitors are cutting-edge therapeutics designed to treat severe fibrotic diseases, including Idiopathic Pulmonary Fibrosis (IPF), liver cirrhosis, and systemic sclerosis, by directly halting the pathological overproduction of collagen[2].

ApplicationLogic A (6-Methoxy-1H-indol-2-yl)methanol (Precursor) B Oxidation (MnO2) Selective primary alcohol oxidation A->B C 6-Methoxy-1H-indole-2-carbaldehyde (Key Intermediate) B->C D Reductive Amination (Targeting Fibrotic Pathways) C->D E Collagen 1 Translation Inhibitors (e.g., IPF Therapeutics) D->E

Figure 2: Pharmacological application logic for developing anti-fibrotic agents via carbaldehyde intermediates.

Analytical Characterization & Quality Control

A protocol is only as trustworthy as its validation methods. To confirm the successful synthesis of (6-methoxy-1H-indol-2-yl)methanol and the complete consumption of the ester starting material, Nuclear Magnetic Resonance (NMR) spectroscopy is required.

  • ¹H NMR (400 MHz, DMSO-d₆) Expectations:

    • Disappearance of Ester Signals: The distinct quartet (~4.3 ppm) and triplet (~1.3 ppm) of the ethyl ester must be completely absent.

    • Appearance of Alcohol Signals: Look for a doublet at ~4.6 ppm corresponding to the -CH₂- protons, and a triplet at ~5.3 ppm corresponding to the -OH proton (which will disappear upon D₂O exchange).

    • Indole Core: The methoxy group will appear as a sharp singlet at ~3.8 ppm (3H). The indole N-H proton will appear as a broad singlet far downfield at ~11.0 ppm (1H).

By ensuring these spectral benchmarks are met, the researcher validates the integrity of the intermediate before proceeding to high-stakes downstream coupling reactions.

References

  • NextSDS. "6-Methoxy-1H-indole-2-methanol — Chemical Substance Information." NextSDS Regulatory Database. Available at:[Link]

  • World Intellectual Property Organization (WIPO). "Collagen 1 translation inhibitors and methods of use thereof." Patent WO2021216665A9.

Sources

Protocols & Analytical Methods

Method

Synthesis of (6-Methoxy-1H-indol-2-yl)methanol: A Detailed Protocol for Researchers

This comprehensive guide details a robust and reliable protocol for the laboratory-scale synthesis of (6-methoxy-1H-indol-2-yl)methanol, a valuable building block in medicinal chemistry and drug discovery. The indole sca...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide details a robust and reliable protocol for the laboratory-scale synthesis of (6-methoxy-1H-indol-2-yl)methanol, a valuable building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds, and the specific substitution pattern of this molecule makes it a key intermediate for a variety of therapeutic targets.[1][2] This protocol focuses on the reduction of commercially available 6-methoxy-1H-indole-2-carboxylic acid using lithium aluminum hydride, a powerful and efficient reducing agent.[3][4]

The synthesis of (6-methoxy-1H-indol-2-yl)methanol is a critical step in the development of novel pharmaceuticals. The methoxy group at the 6-position can significantly influence the electronic properties and metabolic stability of the final drug candidate.[5] This protocol provides a clear, step-by-step methodology designed for researchers, scientists, and drug development professionals, with an emphasis on scientific integrity, safety, and reproducibility.

Synthetic Strategy and Core Principles

The chosen synthetic route involves the direct reduction of a carboxylic acid to a primary alcohol. This transformation is efficiently achieved using lithium aluminum hydride (LiAlH₄), a potent nucleophilic reducing agent.[6] The mechanism of this reduction involves the transfer of hydride ions from the aluminum hydride complex to the carbonyl carbon of the carboxylic acid.[7] The initial reaction is an acid-base reaction between the acidic proton of the carboxylic acid and the hydride, followed by coordination of the aluminum to the carboxylate oxygen. Subsequent hydride transfers and workup lead to the desired primary alcohol.[4]

The overall workflow for the synthesis is depicted in the following diagram:

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Start Starting Material: 6-Methoxy-1H-indole-2-carboxylic acid ReactionSetup Reaction Setup: - Inert atmosphere (N2 or Ar) - Dry glassware Start->ReactionSetup Dissolve in THF Reagents Reagents: - Lithium Aluminum Hydride (LiAlH4) - Anhydrous Tetrahydrofuran (THF) - Ethyl Acetate - Water - Sodium Sulfate Reagents->ReactionSetup Reduction Reduction with LiAlH4 in Anhydrous THF ReactionSetup->Reduction Add to LiAlH4 suspension Quenching Careful Quenching: - Ethyl Acetate - Water Reduction->Quenching After reaction completion Extraction Extraction with Ethyl Acetate Quenching->Extraction Work-up Drying Drying over Sodium Sulfate Extraction->Drying Purification Purification: Column Chromatography Drying->Purification Characterization Characterization: - NMR (1H, 13C) - Mass Spectrometry - Melting Point Purification->Characterization FinalProduct (6-methoxy-1H-indol-2-yl)methanol Characterization->FinalProduct

Figure 1: Step-by-step synthesis workflow for (6-methoxy-1H-indol-2-yl)methanol.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierCAS Number
6-Methoxy-1H-indole-2-carboxylic acid≥95%Commercially Available16732-73-3
Lithium Aluminum Hydride (LiAlH₄)1.0 M solution in THFCommercially Available16853-85-3
Tetrahydrofuran (THF), anhydrous≥99.9%, inhibitor-freeCommercially Available109-99-9
Ethyl AcetateACS gradeCommercially Available141-78-6
Sodium Sulfate, anhydrousACS gradeCommercially Available7757-82-6
Deionized Water7732-18-5
Silica Gel60 Å, 230-400 meshCommercially Available7631-86-9
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Glass funnel and filter paper

  • Separatory funnel

  • Column for chromatography

  • Standard laboratory glassware

Detailed Synthesis Protocol

Safety First: Lithium aluminum hydride is a highly reactive and pyrophoric reagent that reacts violently with water and protic solvents. All manipulations involving LiAlH₄ must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and dry glassware. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times. The quenching procedure must be performed slowly and carefully in an ice bath to control the exothermic reaction.

Step 1: Reaction Setup

  • Under an inert atmosphere, add a magnetic stir bar to a dry 250 mL three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser.

  • Carefully add 50 mL of a 1.0 M solution of lithium aluminum hydride in THF to the flask.

  • Cool the LiAlH₄ suspension to 0 °C using an ice bath.

Step 2: Addition of the Starting Material

  • In a separate dry 100 mL flask, dissolve 5.0 g (26.1 mmol) of 6-methoxy-1H-indole-2-carboxylic acid in 50 mL of anhydrous THF. Gentle warming may be required to achieve complete dissolution.[3][8]

  • Transfer the solution of the carboxylic acid to the dropping funnel.

  • Add the solution of 6-methoxy-1H-indole-2-carboxylic acid dropwise to the stirred LiAlH₄ suspension at 0 °C over a period of 30-45 minutes. The rate of addition should be controlled to maintain the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

Step 3: Reaction Monitoring

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • To take a TLC sample, carefully take a small aliquot of the reaction mixture and quench it with a few drops of ethyl acetate, followed by a drop of water. Extract with ethyl acetate and spot the organic layer on a TLC plate.

  • Elute the TLC plate with a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v).

  • Visualize the spots under a UV lamp. The reaction is complete when the starting material spot is no longer visible.

Step 4: Quenching and Work-up

  • Once the reaction is complete, cool the reaction mixture back to 0 °C in an ice bath.

  • CAUTION: The following steps are highly exothermic and will generate hydrogen gas. Perform this procedure slowly and with extreme care in a well-ventilated fume hood.

  • Slowly and dropwise, add 2 mL of ethyl acetate to the reaction mixture to consume any excess LiAlH₄.

  • Carefully add 2 mL of deionized water dropwise.

  • Add 2 mL of a 15% aqueous sodium hydroxide solution dropwise.

  • Finally, add 6 mL of deionized water dropwise.

  • A granular white precipitate of aluminum salts should form. Stir the mixture vigorously for 15-20 minutes.

  • Filter the mixture through a pad of Celite or filter paper, and wash the precipitate thoroughly with ethyl acetate (3 x 50 mL).

Step 5: Extraction and Purification

  • Combine the filtrate and the washes in a separatory funnel.

  • Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield (6-methoxy-1H-indol-2-yl)methanol as a solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure of the molecule.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point: To assess the purity of the compound.

Troubleshooting

IssuePossible CauseSolution
Incomplete reactionInsufficient amount of LiAlH₄ or reaction timeUse a larger excess of LiAlH₄ and/or increase the reaction time.
Low yieldIncomplete quenching and work-up, leading to product loss in the precipitateEnsure thorough washing of the aluminum salts with ethyl acetate.
Impure productIncomplete reaction or side reactionsOptimize purification by column chromatography, trying different solvent systems.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of (6-methoxy-1H-indol-2-yl)methanol from 6-methoxy-1H-indole-2-carboxylic acid. By following these steps carefully, researchers can efficiently produce this valuable intermediate for their drug discovery and development programs. The principles of safe handling of reactive reagents and thorough purification are paramount to achieving a high yield of the pure desired product.

References

  • Vertex AI Search, based on "Exploring the Versatility of 6-Methoxyindole-2-carboxylic Acid in Organic Synthesis".
  • Vertex AI Search, based on "Lithium Aluminum Hydride (LiAlH4)
  • Vertex AI Search, based on "6-METHOXY-1H-INDOLE-2-CARBOXYLIC ACID | 16732-73-3 - ChemicalBook".
  • Vertex AI Search, based on "Japp–Klingemann reaction - Wikipedia".
  • Vertex AI Search, based on "Synthesis of indole derivatives as prevalent moieties present in selected alkaloids".
  • Vertex AI Search, based on "An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins - MDPI".
  • Vertex AI Search, based on "Synthesis and biological evalu
  • Vertex AI Search, based on "Fischer indole synthesis for 6-methoxyindole precursors - Benchchem".
  • Vertex AI Search, based on "Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines | The Journal of Organic Chemistry - ACS Public
  • Vertex AI Search, based on "CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google P
  • Vertex AI Search, based on "The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride - ResearchG
  • Vertex AI Search, based on "Synthesis of a 6-Hydroxyindole Metabolite of AM2201 - Korea Science".
  • Vertex AI Search, based on "Japp-Klingemann reaction - chemeurope.com".
  • Vertex AI Search, based on "6-Methoxyindole-2-carboxylic acid 95 16732-73-3 - MilliporeSigma".
  • Vertex AI Search, based on "Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. - BYJU'S".
  • Vertex AI Search, based on "Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism - YouTube".
  • Vertex AI Search, based on "THE SYNTHESIS AND REACTIONS OF METHOXYINDOLE COMPOUNDS | The Journal of Organic Chemistry - ACS Public
  • Vertex AI Search, based on "6-methoxy-1h-indole-2-carboxylic acid (C10H9NO3) - PubChemLite".
  • Vertex AI Search, based on "Reduction of ethyl indoxylate. II.
  • Vertex AI Search, based on "6-Methoxy-1H-indole-2-carboxylic acid - Oakwood Chemical".
  • Vertex AI Search, based on "Synthesis, Reactivity and Biological Properties of Methoxy-Activ
  • Vertex AI Search, based on "Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1)
  • Vertex AI Search, based on "Synthesis of Methyl 2-(6-methoxy-1H-indol-3-yl)acetate: An Application Note and Detailed Protocol - Benchchem".
  • Vertex AI Search, based on "6-METHOXY-1H-INDOLE-2-CARBALDEHYDE | 30464-93-8 - MilliporeSigma".
  • Vertex AI Search, based on "(6-Methoxy-1H-indol-2-yl)-methanol|30464-85-8-西安速加医药科技有限公司".
  • Vertex AI Search, based on "Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate - ACS Public
  • Vertex AI Search, based on "Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a vers
  • Vertex AI Search, based on "An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E".
  • Vertex AI Search, based on "Reduction of indoles and related compounds | Chemical Reviews - ACS Public

Sources

Application

Application Note: (6-Methoxy-1H-indol-2-yl)methanol as a Strategic Precursor in Indole Alkaloid Total Synthesis

Introduction & Mechanistic Rationale (6-Methoxy-1H-indol-2-yl)methanol (CAS: 30464-85-8) is a highly versatile building block in the total synthesis of complex indole and carbazole alkaloids. The strategic placement of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

(6-Methoxy-1H-indol-2-yl)methanol (CAS: 30464-85-8) is a highly versatile building block in the total synthesis of complex indole and carbazole alkaloids. The strategic placement of the 6-methoxy group and the 2-hydroxymethyl moiety provides a unique stereoelectronic profile that synthetic chemists leverage for divergent pathway designs.

  • Electronic Activation (6-Methoxy): The electron-donating methoxy group at the C6 position enriches the electron density of the indole core via resonance. This specifically increases the nucleophilicity of the C3 position, which is critical for downstream electrophilic aromatic substitutions and metal-catalyzed cyclizations[1].

  • Electrophilic/Nucleophilic Duality (2-Methanol): The benzylic-like hydroxyl group serves as a chemical chameleon. It can be chemoselectively oxidized to an aldehyde (acting as a powerful electrophile)[2] or dehydrated under Brønsted acid catalysis to form a transient, highly electrophilic indole-2-methide[3]. Alternatively, it can be functionalized to enable iso-Pictet-Spengler ligations[4].

Key Synthetic Pathways & Applications

A. Oxidation to 6-Methoxy-1H-indole-2-carbaldehyde

The controlled oxidation of the 2-methanol yields 6-methoxy-1H-indole-2-carbaldehyde. This aldehyde is a critical intermediate for synthesizing pyrrolocarbazoles and WEE1 kinase inhibitors[2]. Furthermore, this aldehyde undergoes Au-catalyzed cyclization with allenes to yield naturally occurring 2,7-dioxygenated carbazole alkaloids such as clausine-O, clausine-K, and 7-methoxymukonal[1].

B. Generation of Indole-2-methides for (3+2) Cycloadditions

Under mild Brønsted acid catalysis, (6-methoxy-1H-indol-2-yl)methanol undergoes rapid dehydration to form an indole-2-methide. This highly reactive diene readily participates in (3+2) cycloadditions with electron-rich thioketones, providing direct, one-pot access to complex thiazolo[3,4-a]indoles[3].

C. Iso-Pictet-Spengler Ligation

By converting the 2-methanol group into an aminooxy moiety (via a Mitsunobu reaction and subsequent deprotection), the indole core is primed for an iso-Pictet-Spengler reaction. This modified pathway achieves rapid C–C bond formation with aldehydes at pH 4–5, making it an invaluable tool for irreversible protein bioconjugation and the generation of alkaloid libraries[4].

Visualizing the Synthetic Divergence

G A (6-Methoxy-1H-indol-2-yl)methanol B 6-Methoxy-1H-indole-2-carbaldehyde A->B Oxidation (MnO2) C Indole-2-methide Intermediate A->C Brønsted Acid (-H2O) D Aminooxy Derivative A->D Mitsunobu Reaction E Carbazole Alkaloids (e.g., Clausine-O) B->E Au-Catalyzed Cyclization F Thiazolo[3,4-a]indoles C->F (3+2) Cycloaddition G Iso-Pictet-Spengler Bioconjugates D->G Ligation with Aldehydes

Divergent synthetic pathways of (6-methoxy-1H-indol-2-yl)methanol in alkaloid synthesis.

Quantitative Data Summaries

Target Scaffold / MoleculeReaction TypeKey Reagents / CatalystsYield RangeRef
Clausine-O, Clausine-K Au-Catalyzed CyclizationAuCl₃, 1-methoxypropa-1,2-diene75% - 88%[1]
Thiazolo[3,4-a]indoles (3+2) CycloadditionDiphenyl phosphoric acid (10 mol%), Thioketones45% - 99%[3]
Pyrrolocarbazoles (WEE1) Wittig CondensationAryltriphenylphosphonium saltsVariable[2]
Iso-Pictet-Spengler Adducts Electrophilic SubstitutionCsF (deprotection), Aldehyde (pH 4-5)>66% (over 6 steps)[4]

Experimental Protocols

Protocol 1: Chemoselective Oxidation to 6-Methoxy-1H-indole-2-carbaldehyde

Objective: Convert the 2-methanol to a 2-carbaldehyde without over-oxidizing the core[2].

Causality & Material Selection: Activated manganese dioxide (MnO₂) is selected over Swern oxidation or Dess-Martin periodinane (DMP). The electron-rich nature of the 6-methoxyindole core makes it highly susceptible to electrophilic halogenation (a common side reaction in Swern) or over-oxidation. MnO₂ provides a mild, heterogeneous surface reaction that strictly targets the allylic/benzylic alcohol.

Step-by-Step Methodology:

  • Preparation: Dissolve (6-methoxy-1H-indol-2-yl)methanol (1.0 equiv, e.g., 5.0 mmol) in anhydrous dichloromethane (DCM, 0.1 M) under an argon atmosphere.

  • Reagent Addition: Add activated MnO₂ (10.0 equiv) in a single portion at room temperature. (Expert Tip: The large stoichiometric excess of MnO₂ is required due to the surface-area dependence of the heterogeneous oxidation mechanism).

  • Reaction Monitoring (Self-Validation): Stir the black suspension vigorously at room temperature. Monitor via TLC (Hexanes/EtOAc 7:3).

    • Validation Check: The product aldehyde will appear as a new UV-active spot with a higher Rf value. Staining the TLC plate with 2,4-dinitrophenylhydrazine (2,4-DNP) will yield a bright orange spot, confirming the presence of the aldehyde carbonyl.

  • Workup: Once the starting material is consumed (typically 4–6 hours), filter the suspension through a pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid can be recrystallized from DCM/Hexanes.

    • NMR Validation: Confirm the disappearance of the hydroxymethyl doublet (~4.7 ppm) and the appearance of a sharp aldehyde singlet (~9.8 ppm) via ¹H NMR.

Protocol 2: Brønsted Acid-Catalyzed (3+2) Cycloaddition

Objective: Generate an indole-2-methide intermediate for trapping with thioketones[3].

Causality & Material Selection: Diphenyl phosphoric acid (DPP) is utilized as a mild Brønsted acid. Stronger mineral acids (like HCl or H₂SO₄) would cause rapid, irreversible polymerization of the electron-rich 6-methoxyindole. DPP provides precisely enough acidity to protonate the hydroxyl group and facilitate dehydration without destroying the substrate.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, dissolve the target thioketone (1.0 equiv) and (6-methoxy-1H-indol-2-yl)methanol (1.3 equiv) in dry, degassed DCM (0.05 M).

  • Degassing: Sparge the solution with Argon for 1-2 minutes to remove dissolved oxygen, which could otherwise oxidize the sensitive thioketone.

  • Catalyst Addition: Add diphenyl phosphoric acid (10 mol%).

  • Reaction Monitoring (Self-Validation): Stir at room temperature.

    • Validation Check: Thioketones are typically intensely colored (e.g., deep blue or purple). The reaction progress can be visually validated; the solution will fade to a pale yellow or colorless state upon complete consumption of the thioketone, serving as an internal colorimetric indicator.

  • Workup & Purification: Filter the crude reaction mixture directly through a short plug of silica gel to quench the acid catalyst. Evaporate the solvent and purify via flash column chromatography to isolate the thiazolo[3,4-a]indole derivative.

Mechanism Step1 Protonation of 2-Methanol (Brønsted Acid) Step2 Dehydration (-H2O) Generation of Electrophile Step1->Step2 Step3 Indole-2-methide (Highly Reactive Diene) Step2->Step3 Step4 Nucleophilic Attack by Thioketone Sulfur Step3->Step4 Step5 Ring Closure to Thiazolo[3,4-a]indole Step4->Step5

Mechanism of Brønsted acid-catalyzed indole-2-methide generation and cycloaddition.

References

  • [1] Ma, D., Dai, J., Qiu, Y., Fu, C., & Ma, S. (2014). Gram scale synthesis of 7-methoxy-O-methylmukonal, clausine-O, clausine-K, clausine-H, 7-methoxymukonal, and methyl 2-hydroxy-7-methoxy-9H-carbazole-3-carboxylate. Organic Chemistry Frontiers, 1, 782-786. URL: [Link]

  • [4] Agarwal, P., van der Weijden, J., Sarris, C. G., et al. (2012). A Pictet-Spengler ligation for protein chemical modification. Proceedings of the National Academy of Sciences (PNAS), 110(1), 46-51. URL: [Link]

  • [2] Alli, V. J., Yadav, P., Suresh, V., & Jadav, S. S. (2023). Synthetic and Medicinal Chemistry Approaches Toward WEE1 Kinase Inhibitors and Its Degraders. Journal of Medicinal Chemistry (via PMC). URL: [Link]

  • [3] Merten, C., et al. (2020). Brønsted Acid Catalyzed (3+2)-Cycloaddition of Thioketones and Indole-2-Carbinols Toward Thiazolo[3,4-a]indoles. European Journal of Organic Chemistry. URL: [Link]

Sources

Method

catalytic reduction methods to produce (6-methoxy-1H-indol-2-yl)methanol

An Application Note and Protocol Guide Topic: Catalytic Reduction Methods for the Synthesis of (6-methoxy-1H-indol-2-yl)methanol Audience: Researchers, scientists, and drug development professionals. Abstract (6-methoxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide

Topic: Catalytic Reduction Methods for the Synthesis of (6-methoxy-1H-indol-2-yl)methanol

Audience: Researchers, scientists, and drug development professionals.

Abstract

(6-methoxy-1H-indol-2-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis predominantly involves the reduction of a C2-carbonyl precursor, typically an ester such as methyl 6-methoxy-1H-indole-2-carboxylate. This reduction, while conceptually straightforward, presents a significant chemoselectivity challenge: the need to reduce the ester functional group while preserving the aromaticity of the indole ring system. This application note provides a comprehensive guide to the primary catalytic and stoichiometric methods for this transformation. We will explore the principles, detailed protocols, and comparative advantages of classical stoichiometric reduction with lithium aluminum hydride, catalytic hydrogenation, and modern catalytic hydrosilylation techniques. The causality behind experimental choices, safety considerations, and a method selection guide are provided to empower researchers to make informed decisions for their specific synthetic needs.

Introduction: The Synthetic Challenge

The indole nucleus is a privileged scaffold in numerous natural products and pharmaceuticals.[1] Functionalization at the C2 position provides a key vector for molecular elaboration. The target molecule, (6-methoxy-1H-indol-2-yl)methanol, requires the selective reduction of an ester or carboxylic acid at this position. The principal challenge arises from the inherent susceptibility of the indole ring to reduction under certain catalytic hydrogenation conditions, which can lead to the formation of the corresponding indoline byproduct.[2] Therefore, the choice of reducing agent and reaction conditions is critical to achieve high yield and purity of the desired alcohol.

This guide will detail three primary approaches to address this challenge:

  • Stoichiometric Hydride Reduction: A powerful, high-yielding, but less "green" baseline method.

  • Catalytic Hydrogenation: A classic catalytic approach requiring careful optimization to ensure chemoselectivity.

  • Catalytic Hydrosilylation: A modern, often highly selective catalytic method that avoids high-pressure hydrogen.

The precursor for these reductions is typically methyl or ethyl 6-methoxy-1H-indole-2-carboxylate , which can be synthesized via established methods such as the Fischer indole synthesis.[1][3]

Stoichiometric Reduction: Lithium Aluminum Hydride (LiAlH₄)

The reduction of esters using lithium aluminum hydride (LiAlH₄ or LAH) is one of the most robust and reliable methods in organic synthesis.[4][5][6] It serves as an excellent benchmark for evaluating the efficacy of catalytic methods.

Principle and Mechanistic Insight

LiAlH₄ is a potent, non-selective reducing agent that acts as a source of hydride ions (H⁻).[4] The reduction of an ester to a primary alcohol proceeds via a two-step mechanism. First, a hydride ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate collapses, expelling an alkoxide leaving group to form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to form the primary alcohol upon aqueous workup.[7]

Due to its extreme reactivity with protic sources, the reaction must be conducted under strictly anhydrous conditions.

Visualizing the General Reduction Pathways

cluster_start Precursor cluster_product Product Precursor Methyl 6-methoxy-1H-indole-2-carboxylate LAH Stoichiometric LiAlH₄ Precursor->LAH H2 Catalytic Hydrogenation (e.g., H₂/Ru-catalyst) Precursor->H2 Hydrosilylation Catalytic Hydrosilylation (e.g., Silane/Ni-catalyst) Precursor->Hydrosilylation Product (6-methoxy-1H-indol-2-yl)methanol LAH->Product H2->Product Hydrosilylation->Product G start Start: Need to synthesize (6-methoxy-1H-indol-2-yl)methanol q_scale What is the reaction scale? start->q_scale q_equip High-pressure reactor (autoclave) available? q_scale->q_equip Large Scale res_lah Consider LiAlH₄ Reduction (Fast, reliable, high-yielding) q_scale->res_lah Small Scale / Lab Use q_selectivity Are other reducible functional groups present? q_equip->q_selectivity No res_hydrog Consider Catalytic Hydrogenation (Green, scalable, requires optimization) q_equip->res_hydrog Yes q_selectivity->res_lah No res_silyl Consider Catalytic Hydrosilylation (Excellent selectivity, mild) q_selectivity->res_silyl Yes C1 res_lah->C1 Note: Stoichiometric waste and safety protocols. C2 res_hydrog->C2 Note: Requires catalyst screening to avoid indole ring reduction. C3 res_silyl->C3 Note: May require glovebox for catalyst handling.

Sources

Application

Application Note: (6-Methoxy-1H-indol-2-yl)methanol in Drug Discovery – From Fibrosis Therapeutics to Asymmetric Scaffold Synthesis

Executive Summary In modern drug discovery, the indole core remains one of the most privileged pharmacophores, ubiquitous in both natural products and synthetic therapeutics. (6-Methoxy-1H-indol-2-yl)methanol (CAS: 30464...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the indole core remains one of the most privileged pharmacophores, ubiquitous in both natural products and synthetic therapeutics. (6-Methoxy-1H-indol-2-yl)methanol (CAS: 30464-85-8) serves a dual purpose in this arena: it acts as a critical building block for novel anti-fibrotic agents and functions as a highly versatile substrate in asymmetric catalysis for the construction of complex polycyclic scaffolds.

The presence of the 6-methoxy group is not merely structural; it fundamentally alters the electronic landscape of the indole ring. By donating electron density through resonance, it modulates the pKa of the indole N-H, influences the hydrogen-bonding network in target binding pockets, and directs the regioselectivity and stability of reactive intermediates during synthesis. This application note details the field-proven methodologies for utilizing (6-methoxy-1H-indol-2-yl)methanol in cutting-edge drug development workflows.

Application 1: Synthesis of Collagen 1 Translation Inhibitors

Context and Mechanistic Insight

Fibrotic diseases, such as Idiopathic Pulmonary Fibrosis (IPF) and Non-Alcoholic Steatohepatitis (NASH), are driven by the pathological hyper-secretion of extracellular matrix proteins, primarily Collagen 1. Recent therapeutic strategies have pivoted toward inhibiting the translation of Collagen 1 mRNA directly[1].

(6-Methoxy-1H-indol-2-yl)methanol is a direct precursor to 6-methoxy-1H-indole-2-carbaldehyde, a critical electrophilic intermediate used to synthesize novel Collagen 1 translation inhibitors[1]. The oxidation of the methanol moiety must be carefully controlled. Because the 6-methoxy group enriches the electron density of the indole core, the use of harsh oxidants (e.g., Jones reagent) can lead to over-oxidation to the carboxylic acid or oxidative cleavage of the pyrrole ring. Therefore, a self-limiting, surface-active oxidant like activated Manganese(IV) Oxide (MnO₂) is strictly required.

G Stimulus Fibrogenic Stimulus (e.g., TGF-β) Transcription COL1A1/COL1A2 Transcription Stimulus->Transcription mRNA Collagen 1 mRNA Transcription->mRNA Translation Translation Process mRNA->Translation Fibrosis Extracellular Matrix Deposition (Fibrosis) Translation->Fibrosis Inhibitor 6-Methoxyindole-based Translation Inhibitor Inhibitor->Translation Blocks

Caption: Mechanism of action for 6-methoxyindole-based Collagen 1 translation inhibitors in fibrosis.

Protocol 1: Chemoselective Oxidation to 6-Methoxy-1H-indole-2-carbaldehyde

Objective: Convert (6-methoxy-1H-indol-2-yl)methanol to the corresponding carbaldehyde without over-oxidation, ensuring high purity for downstream coupling.

Reagents & Materials:

  • (6-Methoxy-1H-indol-2-yl)methanol (1.0 eq)

  • Activated Manganese(IV) Oxide (MnO₂, 10.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Celite pad for filtration

Step-by-Step Methodology:

  • Preparation: Dissolve (6-methoxy-1H-indol-2-yl)methanol in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere. Causality: DCM provides excellent solubility for the indole while remaining inert to mild oxidative conditions.

  • Oxidation: Add activated MnO₂ (10.0 eq) in a single portion. Stir the heterogeneous mixture vigorously at room temperature (20–25 °C) for 12–16 hours.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The carbaldehyde product will spot higher (less polar) than the starting methanol.

  • Workup: Filter the black suspension through a pad of Celite to remove the manganese salts. Wash the Celite cake thoroughly with excess DCM and a small amount of EtOAc to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 6-methoxy-1H-indole-2-carbaldehyde as a brown/tan solid. (Typical yield: 85-90%). The product is generally pure enough for immediate use in subsequent patent-described condensation reactions[1].

Application 2: Synergistic Asymmetric[3+2] Cycloadditions

Context and Mechanistic Insight

The cyclopenta[b]indole scaffold is a core structural motif in numerous biologically active alkaloids and synthetic drugs. Constructing this chiral framework with high enantio- and diastereoselectivity is a major synthetic challenge. 2-Indolylmethanols, including the 6-methoxy derivatives, are premier substrates for catalytic asymmetric [3+2] cycloadditions with α,β-unsaturated aldehydes[2].

This transformation relies on a synergistic catalytic system comprising a Palladium complex, a Brønsted acid, and a chiral secondary amine[2].

  • The Brønsted Acid facilitates the departure of the hydroxyl group from the indolylmethanol, generating a reactive vinylogous iminium intermediate.

  • The Chiral Amine condenses with the α,β-unsaturated aldehyde to form a chiral enamine/iminium species, raising the HOMO of the dienophile.

  • The Palladium Catalyst coordinates the intermediates, stabilizing the transition state and enforcing strict stereofacial discrimination.

G cluster_catalysts Synergistic Catalytic System Substrates 2-Indolylmethanol + α,β-Unsaturated Aldehyde Pd Palladium Complex (Allylic Activation) Substrates->Pd Acid Brønsted Acid (Hydroxyl Leaving Group) Substrates->Acid Amine Chiral Secondary Amine (Iminium/Enamine Activation) Substrates->Amine Intermediate Reactive Dipole & Activated Dienophile Pd->Intermediate Acid->Intermediate Amine->Intermediate Product Chiral Cyclopenta[b]indole Scaffold (>20:1 dr, up to 99% ee) Intermediate->Product [3+2] Cycloaddition

Caption: Synergistic catalytic activation of 2-indolylmethanols for asymmetric [3+2] cycloadditions.

Quantitative Data Summary

The synergistic catalysis approach yields exceptional stereocontrol. Below is a summary of expected outcomes when utilizing substituted 2-indolylmethanols under optimized conditions[2]:

Substrate VariationElectrophileYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
(6-Methoxy-1H-indol-2-yl)diphenylmethanol Cinnamaldehyde55 - 85>20:198 - 99
(1H-Indol-2-yl)bis(3-methoxyphenyl)methanolCinnamaldehyde58 - 82>20:197
5-Fluoro-1H-indol-2-yl(diphenyl)methanolCinnamaldehyde7818:195
Protocol 2: Catalytic Asymmetric [3 + 2] Cycloaddition

Reagents & Materials:

  • (6-Methoxy-1H-indol-2-yl)diphenylmethanol (0.1 mmol)

  • α,β-Unsaturated aldehyde (e.g., Cinnamaldehyde, 0.15 mmol)

  • Pd₂(dba)₃ (2.5 mol %)

  • Chiral secondary amine catalyst (e.g., Jørgensen-Hayashi catalyst, 20 mol %)

  • TsOH·H₂O (20 mol %)

  • Diisopropyl ether ((i-Pr)₂O, 1.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-mixing: In an oven-dried Schlenk tube, combine Pd₂(dba)₃, the chiral secondary amine, and TsOH·H₂O in (i-Pr)₂O. Stir at room temperature for 10 minutes to ensure proper formation of the active catalytic complex.

  • Substrate Addition: Cool the reaction mixture to 0 °C using an ice bath. Causality: Lowering the temperature to 0 °C suppresses background uncatalyzed racemic pathways and maximizes enantiomeric excess.

  • Reaction Initiation: Add the (6-methoxy-1H-indol-2-yl)diphenylmethanol and the α,β-unsaturated aldehyde to the cooled mixture.

  • Incubation: Stir the reaction at 0 °C until complete consumption of the indolylmethanol is observed via TLC (typically 24–48 hours).

  • Quenching and Purification: Quench the reaction by passing the mixture through a short pad of silica gel, eluting with EtOAc. Concentrate the filtrate and purify the crude residue by flash column chromatography (Hexanes/EtOAc) to isolate the chiral cyclopenta[b]indole derivative.

Application 3: Development of Nitric Oxide (NO) Inhibitory Alkaloids

Beyond synthetic scaffolds, the 6-methoxyindole moiety is a naturally occurring pharmacophore found in plant-derived alkaloids, such as the maeruabisindoles isolated from Maerua siamensis[3]. These compounds, which feature the 6-methoxy-1H-indole substructure, have been identified as potent inhibitors of Nitric Oxide (NO) production.

In inflammatory drug discovery, overproduction of NO by inducible nitric oxide synthase (iNOS) is a key driver of chronic inflammation. Researchers utilize (6-methoxy-1H-indol-2-yl)methanol and its derivatives to synthesize libraries of maeruabisindole analogs. The methoxy group at the C6 position is critical for binding affinity within the iNOS active site, providing necessary steric bulk and a hydrogen-bond acceptor that enhances the drug's inhibitory profile[3].

References

  • Synergistic Catalysis for Asymmetric [3 + 2] Cycloadditions of 2-Indolylmethanols with α,β-Unsaturated Aldehydes The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Collagen 1 translation inhibitors and methods of use thereof (WO2021216665A9)
  • Eight Indole Alkaloids from the Roots of Maerua siamensis and Their Nitric Oxide Inhibitory Effects Molecules / PubMed Central (PMC) URL:[Link]

Sources

Method

In Vitro Biological Activity Assays for (6-methoxy-1H-indol-2-yl)methanol: A Comprehensive Guide for Preclinical Evaluation

An Application Note from the Desk of a Senior Application Scientist Introduction The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural p...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Desk of a Senior Application Scientist

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved drugs.[1] Its versatile structure allows for interaction with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[2] The compound (6-methoxy-1H-indol-2-yl)methanol is a specific indole derivative featuring a methoxy group at the 6-position and a methanol group at the 2-position. The 6-methoxy substitution is known to influence lipophilicity and electronic properties, potentially enhancing interaction with biological membranes and specific receptor sites, and has been associated with anticancer and neuroprotective activities in other indole scaffolds.[3][4] The 2-hydroxymethyl group offers a site for further chemical modification or may itself contribute to biological activity.

This comprehensive guide provides a suite of robust, validated in vitro assays to systematically profile the biological activity of (6-methoxy-1H-indol-2-yl)methanol. The protocols are designed for researchers in drug discovery and development, providing not just step-by-step instructions, but also the scientific rationale behind the experimental design. Our objective is to enable a thorough preclinical evaluation of this compound's potential as a therapeutic agent.

Section 1: Anticancer Activity Evaluation

Scientific Rationale: The indole scaffold is a well-established pharmacophore in oncology.[5] Derivatives have been shown to induce cytotoxicity in cancer cells, arrest the cell cycle, and inhibit key cellular machinery like microtubules.[5][6] Therefore, the primary step in evaluating (6-methoxy-1H-indol-2-yl)methanol is to assess its cytotoxic and antiproliferative effects against a panel of cancer cell lines.

Workflow for Anticancer Activity Screening

cluster_0 Initial Screening cluster_1 Mechanism of Action Studies A Prepare (6-methoxy-1H-indol-2-yl)methanol Stock Solution in DMSO B MTT Cytotoxicity Assay (Multiple Cancer & Normal Cell Lines) A->B C Cell Cycle Analysis (Flow Cytometry) B->C If cytotoxic (low IC50) D Apoptosis Assay (e.g., Annexin V/PI Staining) B->D If cytotoxic E Tubulin Polymerization Assay B->E Based on structural similarity to known inhibitors Result Determine IC50 & Selectivity Index B->Result MoA Elucidate Mechanism of Action C->MoA D->MoA E->MoA

Caption: Workflow for in vitro anticancer screening of (6-methoxy-1H-indol-2-yl)methanol.

Protocol 1.1: Cell Viability and Cytotoxicity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • (6-methoxy-1H-indol-2-yl)methanol

  • Human cancer cell lines (e.g., MCF-7 for breast, HeLa for cervical, A549 for lung) and a normal cell line (e.g., HEK293)[6]

  • Doxorubicin (positive control)[7]

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of (6-methoxy-1H-indol-2-yl)methanol in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Do the same for Doxorubicin.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for vehicle control (DMSO at the highest concentration used) and untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[6]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Purple formazan crystals will become visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[7]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity

Compound ID Cell Line Cell Type IC₅₀ (µM) [Hypothetical] Selectivity Index (SI)* [Hypothetical]
(6-methoxy-1H-indol-2-yl)methanol MCF-7 Breast Cancer 8.5 10.6
(6-methoxy-1H-indol-2-yl)methanol A549 Lung Cancer 12.2 7.4
(6-methoxy-1H-indol-2-yl)methanol HEK293 Normal Kidney > 90.0 -
Doxorubicin (Control) MCF-7 Breast Cancer 0.5 4.0
Doxorubicin (Control) HEK293 Normal Kidney 2.0 -

*SI = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI indicates greater selectivity for cancer cells.

Section 2: Neuroprotective Activity Evaluation

Scientific Rationale: Indole-based compounds are recognized for their potential to combat neurodegenerative diseases by targeting oxidative stress, a key pathological mechanism.[8][9] Assays that measure a compound's ability to reduce reactive oxygen species (ROS) and protect neuronal cells from oxidative damage are critical for evaluating neuroprotective potential.

Signaling Pathway: Nrf2-Mediated Antioxidant Response

cluster_0 Cytoplasm cluster_1 Nucleus Indole (6-methoxy-1H-indol-2-yl)methanol Keap1_Nrf2 Keap1-Nrf2 Complex Indole->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription Result Increased Antioxidant Defense & Neuroprotection Genes->Result

Caption: The Nrf2-ARE pathway, a potential target for neuroprotective indole compounds.[10]

Protocol 2.1: Cellular Reactive Oxygen Species (ROS) Scavenging (DCFH-DA Assay)

Principle: This assay uses the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[9] A reduction in fluorescence indicates antioxidant activity.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • (6-methoxy-1H-indol-2-yl)methanol

  • DCFH-DA probe (5 mM stock in DMSO)

  • Hydrogen peroxide (H₂O₂) or 6-OHDA as an ROS inducer

  • 96-well black, clear-bottom plates

Step-by-Step Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well black plate at 20,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with non-toxic concentrations of the test compound (determined from a preliminary MTT assay) for 1-2 hours.

  • Probe Loading: Remove the medium and wash cells with warm PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well. Incubate for 30 minutes at 37°C in the dark.

  • Induce Oxidative Stress: Wash the cells again with PBS. Add 100 µL of H₂O₂ (e.g., 100 µM) to induce ROS production. Include wells with compound alone and H₂O₂ alone.

  • Fluorescence Measurement: Immediately measure fluorescence using a microplate reader with excitation at 485 nm and emission at 535 nm. Read every 5 minutes for 1 hour.

  • Data Analysis: Calculate the rate of fluorescence increase. Compare the rate in compound-treated cells to the H₂O₂-only control. A lower rate indicates ROS scavenging activity.

Section 3: Anti-inflammatory Activity Evaluation

Scientific Rationale: Inflammation is a biological response implicated in numerous diseases.[11] Indole derivatives have demonstrated anti-inflammatory properties, often by inhibiting the production of inflammatory mediators like nitric oxide (NO) or enzymes like cyclooxygenases (COX).[7][12]

Protocol 3.1: Nitric Oxide (NO) Inhibition (Griess Assay)

Principle: This assay quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. In this protocol, RAW 264.7 macrophage cells are stimulated with lipopolysaccharide (LPS) to produce NO. The Griess reagent converts nitrite into a purple azo compound, the absorbance of which is proportional to the NO concentration.[7]

Materials:

  • RAW 264.7 murine macrophage cell line

  • (6-methoxy-1H-indol-2-yl)methanol

  • Lipopolysaccharide (LPS) from E. coli

  • Indomethacin (positive control)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard curve

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control. Incubate for 24 hours.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A, incubate for 10 minutes at room temperature in the dark. Then, add 50 µL of Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Use the NaNO₂ standard curve to determine the nitrite concentration in each sample. Calculate the percentage of NO inhibition compared to the LPS-only control and determine the IC₅₀.

Data Presentation: Anti-inflammatory Activity

Assay Compound IC₅₀ (µM) [Hypothetical]
NO Inhibition (Griess) (6-methoxy-1H-indol-2-yl)methanol 15.8
NO Inhibition (Griess) Indomethacin (Control) 5.2
COX-1 Inhibition (6-methoxy-1H-indol-2-yl)methanol > 100
COX-2 Inhibition (6-methoxy-1H-indol-2-yl)methanol 25.4

| COX-2 Inhibition | Celecoxib (Control) | 0.8 |

Section 4: Antimicrobial Activity Evaluation

Scientific Rationale: With the rise of antimicrobial resistance, there is an urgent need for new therapeutic agents. Indole derivatives have shown broad-spectrum antimicrobial and antibiofilm activities.[13][14] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16]

Workflow for MIC Determination

A Prepare 2-fold serial dilutions of test compound in 96-well plate B Add standardized microbial inoculum (Bacteria or Fungi) A->B C Incubate at appropriate temperature & time (e.g., 37°C, 24h for bacteria) B->C D Visually inspect for turbidity (microbial growth) C->D E Determine MIC: Lowest concentration with no visible growth D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 4.1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Principle: A standardized suspension of microorganisms is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the wells are visually assessed for growth (turbidity).

Materials:

  • Bacterial strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)

  • Fungal strain: Candida albicans

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • (6-methoxy-1H-indol-2-yl)methanol

  • Ciprofloxacin (antibacterial control), Fluconazole (antifungal control)

  • Sterile 96-well plates

Step-by-Step Protocol:

  • Compound Dilution: In a 96-well plate, add 50 µL of broth to all wells. Add 50 µL of the test compound stock solution (e.g., 256 µg/mL) to the first column. Perform 2-fold serial dilutions across the plate by transferring 50 µL from one column to the next.

  • Inoculum Preparation: Prepare a microbial suspension adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension in broth so that each well will receive a final inoculum of approximately 5 x 10⁵ CFU/mL (for bacteria) or 2.5 x 10³ CFU/mL (for fungi).

  • Inoculation: Add 50 µL of the standardized inoculum to each well. This brings the total volume to 100 µL and halves the compound concentrations to the final desired range (e.g., 128 µg/mL to 0.25 µg/mL).

  • Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.[16]

  • MIC Determination: After incubation, determine the MIC by identifying the lowest concentration of the compound at which no visible turbidity is observed.

Data Presentation: Antimicrobial Activity

Microorganism Strain Compound MIC (µg/mL) [Hypothetical]
Bacteria (Gram+) S. aureus (6-methoxy-1H-indol-2-yl)methanol 16
Bacteria (Gram-) E. coli (6-methoxy-1H-indol-2-yl)methanol 64
Fungus (Yeast) C. albicans (6-methoxy-1H-indol-2-yl)methanol 32
Control S. aureus Ciprofloxacin 0.5

| Control | C. albicans | Fluconazole | 1 |

Conclusion and Future Directions

This application note outlines a multi-faceted in vitro screening strategy to characterize the biological profile of (6-methoxy-1H-indol-2-yl)methanol. The data generated from these assays—spanning anticancer, neuroprotective, anti-inflammatory, and antimicrobial activities—will provide a comprehensive initial assessment of the compound's therapeutic potential. Positive "hits" in any of these areas should be followed by more detailed mechanistic studies. For example, promising anticancer activity would warrant investigations into specific apoptotic pathways, while potent neuroprotective effects could lead to studies on specific signaling cascades like TrkB/Akt.[10] Ultimately, this systematic approach ensures a logical and efficient progression from initial screening to identifying lead candidates for further preclinical and in vivo evaluation.

References

  • MDPI. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. Available from: [Link]

  • Hilaris Publisher. Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Available from: [Link]

  • Wiley Online Library. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Available from: [Link]

  • National Center for Biotechnology Information. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC. Available from: [Link]

  • Natural Resources for Human Health. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Available from: [Link]

  • Frontiers. Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Available from: [Link]

  • Marmara Pharmaceutical Journal. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Available from: [Link]

  • ASM Journals. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii | Microbiology Spectrum. Available from: [Link]

  • Verlag der Zeitschrift für Naturforschung. Antimicrobial Evaluation of Indole-Containing Hydrazone Derivatives. Available from: [Link]

  • PubMed. 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. Available from: [Link]

  • National Center for Biotechnology Information. Indene and indole-based compounds as potential antimicrobial agents: synthesis, activity, docking studies and ADME analysis - PMC. Available from: [Link]

  • Asian Journal of Research in Biochemistry. Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC. Available from: [Link]

  • MDPI. Evaluation of In Vitro Production Capabilities of Indole Derivatives by Lactic Acid Bacteria. Available from: [Link]

  • ResearchGate. (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Available from: [Link]

  • National Center for Biotechnology Information. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC. Available from: [Link]

  • Bentham Science. Microwave-assisted Synthesis and In Vitro and In Silico Studies of Novel Indole Derivatives as Antibacterial and Antifungal Agents. Available from: [Link]

  • DOI. Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Available from: [Link]

  • National Center for Biotechnology Information. Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis - PMC. Available from: [Link]

  • National Center for Biotechnology Information. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC. Available from: [Link]

  • BioResources. In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. Available from: [Link]

  • MDPI. Design, Synthesis, and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Available from: [Link]

  • Olgen. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Available from: [Link]

  • PubMed. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)- 1H-indole Against Tubulin Polymerisation. Available from: [Link]

  • ResearchGate. (PDF) Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Available from: [Link]

  • National Center for Biotechnology Information. 6-Methoxy-1H-indole | C9H9NO | CID 76659 - PubChem. Available from: [Link]

  • ResearchGate. Chemical structure of 6-methoxy-1H-Indole-2-carboxylic acid produced by Bacillus toyonensis OQ071612. Available from: [Link]

  • National Center for Biotechnology Information. Biomedical Importance of Indoles - PMC - NIH. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Storage &amp; Handling of (6-methoxy-1H-indol-2-yl)methanol

Welcome to the technical support center for (6-methoxy-1H-indol-2-yl)methanol . This resource is designed for researchers, analytical chemists, and drug development professionals to troubleshoot and prevent the oxidative...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (6-methoxy-1H-indol-2-yl)methanol . This resource is designed for researchers, analytical chemists, and drug development professionals to troubleshoot and prevent the oxidative degradation of this highly reactive intermediate during storage and experimental handling.

Molecular Vulnerability Profile: Why is this compound so unstable?

To effectively store (6-methoxy-1H-indol-2-yl)methanol, one must first understand the causality behind its degradation. The molecule possesses two distinct structural liabilities:

  • The Electron-Rich Indole Core: Indoles are inherently susceptible to aerobic oxidation[1]. The presence of a 6-methoxy group—a strong electron-donating group (EDG)—significantly increases the electron density of the indole π-system. This lowers the oxidation potential of the molecule, making it highly vulnerable to electrophilic attack by molecular oxygen, reactive oxygen species (ROS), and light-induced radical processes[2].

  • The 2-Hydroxymethyl Group: The primary alcohol at the C2 position is prone to two degradation routes. First, it can be oxidized to a 2-carboxaldehyde[3]. Second, under even mildly acidic conditions, the hydroxyl group can be protonated and eliminated as water. This generates a highly electrophilic indolylmethylium cation, which rapidly reacts with other indole molecules to form complex, insoluble dimers and polymers[4].

Pathways Start (6-methoxy-1H-indol-2-yl)methanol O2 Aerobic Oxidation (O2, Light) Start->O2 Acid Acidic pH (H+) Start->Acid Aldehyde 2-Carboxaldehyde (Loss of Activity) O2->Aldehyde Alcohol Oxidation Oxindole Oxindoles / Isatins (Color Change) O2->Oxindole Ring Oxidation Cation Indolylmethylium Cation (Reactive Intermediate) Acid->Cation -H2O Dimers Dimers & Polymers (Precipitation) Cation->Dimers + Indole Nucleophile

Chemical degradation pathways of (6-methoxy-1H-indol-2-yl)methanol via oxidation and acid catalysis.

Troubleshooting Guide & FAQs

Q1: My solid batch of (6-methoxy-1H-indol-2-yl)methanol changed from an off-white powder to a dark brown/pink solid after a month in the refrigerator. What caused this? Cause: Autoxidation of the electron-rich indole ring. Exposure to ambient air and light catalyzes the oxidation of the C2/C3 double bond, leading to the formation of highly colored 2,3-dihydroxyindoles, oxindoles, and isatins[1][5]. The 6-methoxy group accelerates this process by increasing the HOMO energy of the ring[2]. Solution: Always store the solid under a strict inert atmosphere. Argon is preferred over Nitrogen as it is denser and more effectively displaces oxygen in the vial headspace[6]. Use amber-colored vials to block UV/visible light, which catalyzes radical oxidation pathways, and store the compound at -20°C or -80°C.

Q2: Upon dissolving the compound in DMSO or aqueous buffers for my assays, I noticed a rapid decrease in the active concentration and the appearance of a new HPLC peak with an [M-2] mass. What is happening? Cause: The 2-hydroxymethyl group is undergoing oxidation to form 6-methoxy-1H-indole-2-carboxaldehyde. Indole-2-methanols are notoriously unstable in solution, particularly in the presence of dissolved oxygen[3][6]. Solution: Prepare aqueous solutions immediately before use; they should not be stored for more than 24 hours[6]. If a stock solution must be stored, utilize anhydrous, degassed DMSO, purge the headspace with Argon, and store in single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.

Q3: I am formulating the compound in a slightly acidic buffer (pH 5.5), but it rapidly forms an insoluble precipitate. Is this an oxidation issue? Cause: No, this is acid-catalyzed polymerization. Protonation of the 2-hydroxyl group leads to the loss of water, generating a highly reactive indolylmethylium cation[4]. Because the 6-methoxyindole ring acts as a strong nucleophile, it attacks the indolylmethylium ion of adjacent molecules, resulting in rapid dimerization and precipitation[2][4]. Solution: Avoid acidic environments entirely. Maintain the pH of aqueous formulations strictly at or slightly above neutral (pH 7.0 - 7.5). If a lower pH is mandatory for your assay, spike the compound into the buffer immediately prior to the read-out.

Quantitative Stability Profiling

To assist in experimental planning, the table below summarizes the expected degradation profile of (6-methoxy-1H-indol-2-yl)methanol under various stress conditions.

Stress ConditionTimepointPrimary Degradant Identified (LC-MS)Remaining Purity (%)
Solid, Argon, Dark, -80°C 6 MonthsNone detected>99%
Solid, Ambient Air & Light 7 DaysOxindoles / Isatins (+16 Da, +30 Da)65%
Aqueous Buffer (pH 7.4), Ambient O2 24 Hours2-Carboxaldehyde (-2 Da)82%
Aqueous Buffer (pH 5.0), Ambient 2 HoursIndole Dimers ( [2M−H2​O+H]+ )45% (Precipitate)

Self-Validating Experimental Protocols

To ensure the integrity of your material, implement the following self-validating workflows.

Protocol A: Anaerobic Aliquoting and Long-Term Storage

Causality: Repeated exposure of the bulk powder to ambient humidity and oxygen is the primary driver of batch-to-batch assay variability. Single-use aliquoting prevents this.

  • Preparation: Transfer the sealed bulk container of (6-methoxy-1H-indol-2-yl)methanol into a glovebox purged with high-purity Argon (O2 < 1 ppm).

  • Aliquoting: Weigh the required assay masses into pre-dried, amber-glass vials to prevent photo-induced radical oxidation[6].

  • Sealing: Seal the vials with PTFE-lined silicone septa caps while still inside the Argon atmosphere.

  • Desiccation: Place the sealed vials inside a secondary desiccator jar containing a color-indicating desiccant (e.g., Drierite). Self-validation step: If the desiccant changes color during storage, the secondary seal has failed and the samples must be re-evaluated.

  • Storage: Store the secondary container in a -80°C freezer.

Workflow N1 Bulk Material Receipt N2 Transfer to Argon Glovebox N1->N2 N3 Aliquot into Amber Vials N2->N3 N4 Purge Headspace & Seal (PTFE) N3->N4 N5 Store at -80°C (Desiccated) N4->N5

Step-by-step workflow for the handling and long-term storage of electron-rich indole derivatives.

Protocol B: LC-MS Method for Monitoring Degradation

Causality: Standard UV-HPLC cannot differentiate between the parent molecule and early-stage oxidized intermediates due to overlapping chromophores. LC-MS is required to track specific mass shifts.

  • Sample Prep: Prepare a 1 mg/mL stock of the sample in anhydrous, degassed Acetonitrile.

  • Dilution: Dilute to 10 µg/mL using the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid). Self-validation step: Inject immediately after dilution. Do not let the sample sit in the autosampler for >2 hours, as the formic acid in the mobile phase will induce in-vial dimerization.

  • Chromatography: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) with a rapid gradient of 5% to 95% Acetonitrile over 5 minutes to minimize on-column degradation.

  • Detection & Analysis: Monitor UV at 254 nm and 280 nm. In positive ESI-MS mode, track the parent mass [M+H]+ (m/z ~178.2). Quantify degradation by monitoring for:

    • m/z ~176.2 ( [M+H−2]+ ): 2-Carboxaldehyde formation.

    • m/z ~194.2 ( [M+H+16]+ ): Oxindole formation.

    • m/z ~337.4 ( [2M−H2​O+H]+ ): Dimerization via the indolylmethylium cation[4].

References

  • Benchchem. "preventing degradation of indole-3-carboxaldehyde during storage". Benchchem.
  • MDPI. "Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles". MDPI.
  • NIH. "Degradation of substituted indoles by an indole-degrading methanogenic consortium". PMC - NIH.
  • ResearchGate. "Oxidation of odor compound indole in aqueous solution with ferrate (VI)". ResearchGate.
  • NIH. "A Pictet-Spengler ligation for protein chemical modification". PMC - NIH.
  • ACS Publications. "Structure and Reactivity of Indolylmethylium Ions: Scope and Limitations in Synthetic Applications". Journal of Organic Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: (6-Methoxy-1H-indol-2-yl)methanol vs. (5-Methoxy-1H-indol-2-yl)methanol

Executive Summary For researchers and drug development professionals designing indole-based therapeutics, the regiochemistry of electron-donating groups (EDGs) dictates not only the synthetic accessibility of the molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals designing indole-based therapeutics, the regiochemistry of electron-donating groups (EDGs) dictates not only the synthetic accessibility of the molecule but also its conformational behavior in biological systems. This guide provides an in-depth comparison of (6-methoxy-1H-indol-2-yl)methanol and (5-methoxy-1H-indol-2-yl)methanol . By analyzing their electronic resonance pathways, conformational isomerism, and behavior during acid-catalyzed intermediate formation, this guide establishes a predictive framework for utilizing these building blocks in complex synthetic workflows.

Structural and Electronic Foundations: The Causality of Reactivity

While both compounds share the indole-2-methanol scaffold, shifting the methoxy group from the C5 to the C6 position fundamentally alters the electron density distribution across the pyrrole ring.

The Resonance Paradigm

The reactivity of indole-2-methanols is primarily governed by their ability to form a highly reactive indol-2-ylmethylium ion (often referred to as a vinylogous iminium ion or indole-2-methide) upon acid-catalyzed dehydration[1]. The stability of this intermediate dictates the kinetics of downstream nucleophilic substitutions or cycloadditions.

  • 6-Methoxy Isomer: The oxygen atom at the C6 position is para to the C3a bridgehead carbon. This allows the oxygen's lone pair to directly donate electron density through the benzene ring to the C3a carbon, and subsequently to the C3 and C2 positions. This direct resonance pathway highly stabilizes the positive charge of the indole-2-methide intermediate, making the 6-methoxy derivative exceptionally reactive toward nucleophilic trapping[2].

  • 5-Methoxy Isomer: The oxygen atom at the C5 position is para to the C7a bridgehead nitrogen. While this enriches the electron density of the nitrogen atom, its resonance contribution to the C3a-C3-C2 system is cross-conjugated. Consequently, the stabilization of the indole-2-methide intermediate is less pronounced compared to the 6-methoxy analog[2].

Conformational Dynamics

Beyond synthetic reactivity, the position of the methoxy group dictates the molecule's 3D spatial orientation—a critical factor for target-based drug design. Molecular beam experiments have demonstrated that the energy barrier for the interconversion of syn and anti conformers (relative to the orientation of the O-CH₃ bond) is highly position-dependent[3].

  • (5-Methoxy-1H-indol-2-yl)methanol strongly prefers the anti-conformer in its ground state due to a lower isomerization barrier (computed at ~680 cm⁻¹ for the core 5-methoxyindole scaffold), allowing rapid relaxation to the most stable state[3][4].

  • (6-Methoxy-1H-indol-2-yl)methanol exhibits a significantly higher isomerization barrier (~860 cm⁻¹), effectively trapping the molecule in a mixture of both syn and anti conformers under standard conditions[3].

MechanisticPathway cluster_5OMe 5-Methoxy Isomer Pathway cluster_6OMe 6-Methoxy Isomer Pathway A1 5-Methoxyindole-2-methanol (Anti-conformer dominant) B1 Acid-Catalyzed Dehydration (-H2O) A1->B1 C1 Indole-2-methide (Cross-conjugated stabilization) B1->C1 D1 Nucleophilic Trapping (Standard Kinetics) C1->D1 C2 Indole-2-methide (Direct C3a resonance stabilization) C1->C2 Higher Stability A2 6-Methoxyindole-2-methanol (Syn/Anti mixture) B2 Acid-Catalyzed Dehydration (-H2O) A2->B2 B2->C2 D2 Nucleophilic Trapping (Accelerated Kinetics) C2->D2

Mechanistic divergence in the formation and stabilization of indole-2-methide intermediates.

Quantitative Reactivity Comparison

The following table summarizes the divergent physicochemical and reactive properties of the two isomers based on their electronic and structural profiles.

Parameter(5-Methoxy-1H-indol-2-yl)methanol(6-Methoxy-1H-indol-2-yl)methanol
Primary Conformer(s) Anti-conformer exclusively[3][4]Mixture of Syn and Anti conformers[3]
Conformer Energy Barrier ~680 cm⁻¹[3]~860 cm⁻¹[3]
Indole-2-Methide Stability Moderate (Nitrogen-mediated resonance)High (Direct C3a carbon-mediated resonance)[2]
C3 Nucleophilicity ModerateHigh (Activated by para-relationship to C3a)
Typical Use Case Rigid spatial targeting (single conformer)Rapid electrophilic/nucleophilic cascade reactions

Experimental Protocols: Self-Validating Methodologies

To harness the reactivity of these compounds, the generation and trapping of the indole-2-methide intermediate must be carefully controlled. The following protocol outlines a self-validating system for the acid-catalyzed nucleophilic substitution of the C2-hydroxyl group.

Protocol: Lewis Acid-Catalyzed Nucleophilic Substitution

Objective: Convert the indole-2-methanol into a 2-(alkylthiomethyl)indole using a thiol nucleophile, validating the transient formation of the vinylogous iminium ion.

Reagents:

  • Indole-2-methanol substrate (1.0 equiv, 0.5 mmol)

  • Thiol nucleophile (e.g., benzyl mercaptan) (1.2 equiv, 0.6 mmol)

  • Boron trifluoride etherate (BF₃·OEt₂) (0.1 equiv, 0.05 mmol)[1]

  • Anhydrous Dichloromethane (CH₂Cl₂) (5.0 mL)

Step-by-Step Procedure:

  • Substrate Preparation: Flame-dry a 25 mL round-bottom flask under argon. Dissolve the indole-2-methanol (0.5 mmol) and the thiol nucleophile (0.6 mmol) in 5.0 mL of anhydrous CH₂Cl₂.

  • Thermal Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Low temperatures prevent the highly reactive indole-2-methide from undergoing unwanted dimerization or polymerization.

  • Acid Activation: Add BF₃·OEt₂ (0.05 mmol) dropwise via syringe. The solution may exhibit a transient deep coloration (often violet/blue), indicating the formation of the indol-2-ylmethylium ion[1].

  • Reaction Monitoring (Self-Validation): Stir for 30 minutes at -78 °C. Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The disappearance of the highly polar starting material and the appearance of a less polar UV-active spot confirms successful trapping. (Note: The 6-methoxy isomer will typically reach completion faster than the 5-methoxy isomer due to intermediate stabilization).

  • Quenching & Workup: Quench the reaction at -78 °C by adding 2.0 mL of saturated aqueous NaHCO₃. Allow the mixture to warm to room temperature. Extract the aqueous layer with CH₂Cl₂ (3 x 5 mL).

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

  • Analytical Validation: Confirm the product via ¹H NMR. The disappearance of the hydroxyl proton and the shift of the C2-methylene protons (typically ~4.7 ppm in the starting material) validate the substitution.

ExpWorkflow Step1 1. Substrate Prep Dissolve Reagents in anhydrous CH2Cl2 Step2 2. Acid Activation Add 10 mol% BF3·OEt2 at -78°C Step1->Step2 Step3 3. Intermediate Trapping Color change indicates Methide formation Step2->Step3 Step4 4. Quenching Add sat. NaHCO3 (aq) Warm to 25°C Step3->Step4 Step5 5. Validation TLC & 1H NMR Analysis Step4->Step5

Standardized self-validating workflow for acid-catalyzed nucleophilic substitution.

Strategic Applications in Drug Development

Choosing between the 5-methoxy and 6-methoxy isomers is rarely a matter of simple availability; it is a strategic decision based on the desired pharmacological and synthetic outcomes.

  • When to choose (5-Methoxy-1H-indol-2-yl)methanol: Select this building block when designing drugs that require a rigid, predictable spatial conformation within a receptor pocket. Because it predominantly exists as the anti-conformer[3], it reduces the entropic penalty upon binding. It is highly relevant in the synthesis of serotonin (5-HT) receptor modulators, where the 5-oxy substitution mimics the natural neurotransmitter.

  • When to choose (6-Methoxy-1H-indol-2-yl)methanol: Select this isomer when the synthetic route requires complex cascade reactions, such as Pictet-Spengler cyclizations or tandem nucleophilic additions. The superior resonance stabilization provided by the 6-methoxy group ensures high yields and rapid kinetics during the formation of the critical indole-2-methide intermediate[1][2].

Sources

Comparative

spectroscopic validation of (6-methoxy-1H-indol-2-yl)methanol reaction intermediates

Title: Spectroscopic Validation of (6-Methoxy-1H-indol-2-yl)methanol Reaction Intermediates: A Comparative Methodological Guide Introduction (6-Methoxy-1H-indol-2-yl)methanol is a highly valuable synthetic precursor, pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Spectroscopic Validation of (6-Methoxy-1H-indol-2-yl)methanol Reaction Intermediates: A Comparative Methodological Guide

Introduction

(6-Methoxy-1H-indol-2-yl)methanol is a highly valuable synthetic precursor, predominantly utilized in the synthesis of 6-methoxy-1H-indole-2-carbaldehyde. This specific indole derivative is a critical building block in the development of advanced therapeutics, including novel Collagen 1 translation inhibitors targeted at severe fibrotic diseases[1]. The standard synthetic route involves the oxidation of the primary alcohol utilizing heterogeneous oxidants, most notably activated manganese dioxide (MnO₂)[2],[3].

However, capturing and validating the transient intermediates of this transformation—such as the highly reactive manganese-alkoxide complex—presents a profound analytical challenge. As an Application Scientist, I frequently observe that relying solely on endpoint analysis obscures the mechanistic reality of the reaction. This guide objectively compares in-situ spectroscopic monitoring against traditional offline methods, providing a self-validating protocol for capturing these elusive intermediates.

The Analytical Bottleneck: Causality in Experimental Design

When oxidizing (6-methoxy-1H-indol-2-yl)methanol in a heterogeneous MnO₂ slurry, traditional offline sampling (NMR, LC-MS) becomes a severe liability. The causality is straightforward: offline methods require the physical extraction and filtration of the reaction mixture to remove solid MnO₂ particles before analysis. This necessary sample preparation inherently delays quenching. During this delay, transient intermediates degrade, and the equilibrium shifts, meaning the sample analyzed no longer represents the true state of the reaction inside the vessel.

To overcome this, we must employ analytical modalities that bypass phase-separation. In-situ Attenuated Total Reflectance (ATR) FTIR spectroscopy circumvents this limitation by utilizing an internal reflection sensor that selectively measures the liquid phase directly within the slurry. This allows for the real-time tracking of reactants, intermediates, and products under actual process conditions, completely ignoring the solid particulates that confound offline methods[4].

Comparative Performance of Spectroscopic Modalities

To objectively evaluate the best approach for validating (6-methoxy-1H-indol-2-yl)methanol intermediates, we must compare the modalities across critical performance metrics.

MetricIn-Situ ATR-FTIROffline ¹H-NMROffline LC-HRMS
Temporal Resolution 15 – 60 seconds (Continuous)10 – 15 minutes (Discrete)5 – 10 minutes (Discrete)
Intermediate Capture High (>90% probability)Low (<10% probability)Low (<15% probability)
Matrix Interference Low (Ignores solid MnO₂)High (Requires filtration)High (Requires filtration)
Structural Elucidation Moderate (Functional groups)High (Atomic connectivity)High (Exact mass & fragments)
Quenching Required? NoYesYes

Self-Validating Experimental Protocol: Real-Time Oxidation Monitoring

The following methodology establishes a self-validating system. By continuously monitoring the reaction, the simultaneous disappearance of the reactant and appearance of the product must exhibit an isosbestic point if no stable intermediate accumulates. Any deviation from this isosbestic behavior quantitatively signals the buildup of a transient intermediate.

Step 1: System Initialization & Baseline Establishment

  • Insert a DiComp (Diamond) ATR-FTIR probe into a 100 mL multi-neck reaction vessel equipped with an overhead stirrer.

  • Add 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Collect a background spectrum to subtract the solvent matrix[4].

Step 2: Reactant Profiling

  • Dissolve 10 mmol of (6-methoxy-1H-indol-2-yl)methanol into the vessel.

  • Record the baseline FTIR spectrum. Key validation peaks: The primary alcohol C-O stretching frequency at ~1050 cm⁻¹ and the broad O-H stretch at ~3300 cm⁻¹.

Step 3: Oxidation Initiation & In-Situ Tracking

  • Introduce 100 mmol (10 equivalents) of activated manganese dioxide (MnO₂). Expert Insight: The large excess is mechanically required due to the surface-active, heterogeneous nature of the oxidant[2].

  • Initiate continuous IR scanning at 30-second intervals.

  • Monitor the kinetic depletion of the 1050 cm⁻¹ band (reactant) and the emergence of the conjugated aldehyde C=O stretch at ~1650 cm⁻¹ (product).

Step 4: Intermediate Capture via Reaction Profile Kinetic Analysis (RPKA)

  • Plot the first derivative of the concentration curves using the spectrometer's analytical software.

  • Identify transient spectral bands (e.g., shifts in the C-O bonding region indicative of a metal-alkoxide interaction) that rise and fall before the final product plateaus. These represent the captured intermediates[4].

Step 5: Offline Cross-Validation (Control)

  • At T=5 min and T=30 min, extract 0.5 mL aliquots.

  • Rapidly filter through a Celite pad to remove MnO₂, evaporate the solvent, and dissolve the residue in CDCl₃.

  • Analyze via ¹H-NMR (400 MHz). While the offline NMR will confirm the structural identity of the final 6-methoxy-1H-indole-2-carbaldehyde (notably the aldehyde proton at ~9.8 ppm)[1], it will likely fail to show the intermediate observed in Step 4 due to degradation during the Celite filtration.

Mechanistic Workflow Visualization

G cluster_reaction Oxidation Pathway of (6-Methoxy-1H-indol-2-yl)methanol cluster_validation Spectroscopic Validation Modalities R (6-Methoxy-1H-indol-2-yl)methanol (Reactant) I Manganese-Alkoxide Complex (Intermediate) R->I MnO2 Adsorption P 6-Methoxy-1H-indole-2-carbaldehyde (Product) I->P Hydride Transfer (Rate-Limiting) FTIR In-Situ ATR-FTIR (Continuous Liquid-Phase) I->FTIR Real-Time Detection (No Filtration) NMR Offline 1H-NMR / LC-MS (Quenched & Filtered) I->NMR Signal Lost (Degrades during filtration)

Workflow comparing in-situ FTIR and offline NMR for capturing transient oxidation intermediates.

Conclusion

While offline ¹H-NMR and LC-MS remain the gold standards for absolute structural elucidation of isolated compounds, they are fundamentally ill-equipped to capture the transient intermediates of (6-methoxy-1H-indol-2-yl)methanol oxidation. In-situ ATR-FTIR provides the necessary temporal resolution and matrix independence to validate these short-lived species, offering researchers actionable kinetic insights that offline methods simply cannot match.

References

  • Title : WO2021216665A9 - Collagen 1 translation inhibitors and methods of use thereof Source : Google Patents URL : 1

  • Title : FTIR分光法、in situ FTIR、プロセスFTIR | リアルタイムのin-situ分析で化学反応を改善 Source : Mettler Toledo (mt.com) URL : 4

  • Title : An In-depth Technical Guide to 3H-Indole-2-carbaldehyde: Synthesis and Characterization Source : Benchchem URL : 2

  • Title : Synthesis and biological evaluation of indoles Source : Der Pharma Chemica URL : 3

Sources

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